molecular formula C8H16N2O3 B6255868 methyl 2-[3-(dimethylamino)propanamido]acetate CAS No. 1859260-74-4

methyl 2-[3-(dimethylamino)propanamido]acetate

Cat. No.: B6255868
CAS No.: 1859260-74-4
M. Wt: 188.2
InChI Key:
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Description

Methyl 2-[3-(dimethylamino)propanamido]acetate is an organic compound that belongs to the family of amides. This compound is known for its unique physical and chemical properties, such as its ability to easily pass through cell membranes and interact with specific molecular targets. It is commonly used in scientific experiments due to these properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(dimethylamino)propanamido]acetate typically involves the reaction of methyl 3-(dimethylamino)propanoate with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(dimethylamino)propanamido]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Methyl 2-[3-(dimethylamino)propanamido]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving cell membrane permeability and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent due to its ability to cross cell membranes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which methyl 2-[3-(dimethylamino)propanamido]acetate exerts its effects involves its interaction with specific molecular targets within cells. The compound can pass through cell membranes due to its lipophilic nature and interact with intracellular proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)propanoate
  • Dimethylaminoethyl methacrylate
  • N,N-Dimethylglycine methyl ester

Uniqueness

Methyl 2-[3-(dimethylamino)propanamido]acetate is unique due to its specific structural features that allow it to easily cross cell membranes and interact with molecular targets. This property makes it particularly valuable in scientific research and pharmaceutical applications, distinguishing it from other similar compounds.

Properties

CAS No.

1859260-74-4

Molecular Formula

C8H16N2O3

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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